Several benzenesulfonamide derivatives have demonstrated potent anticancer activity. Novel triazine and indeno[1,2-c]pyrazol derivatives have shown cytotoxic effects against various human cancer cell lines, including HCT-116, HeLa, and MCF-7, with some inducing apoptosis and inhibiting cell proliferation14. Additionally, certain derivatives have been evaluated for their metabolic stability, which is crucial for their potential use as anticancer drugs1.
New hybrids of benzenesulfonamide have been synthesized as potential drugs for Alzheimer’s disease. These compounds are potent inhibitors of acetylcholinesterase and butyrylcholinesterase, with selectivity toward the latter. The lead compound demonstrated significant inhibition, indicating its potential as a multitarget anti-Alzheimer's agent2.
The selective inhibition of cyclooxygenase-2 (COX-2) is a therapeutic strategy for treating inflammation and pain. A series of benzenesulfonamide derivatives have been identified as selective COX-2 inhibitors, with one compound, JTE-522, advancing to clinical trials for rheumatoid arthritis and other conditions3.
Sulfonamide derivatives have also shown antimicrobial activities, with certain compounds being active against a range of bacterial strains5. Moreover, some benzenesulfonamide derivatives have been reported to possess anticonvulsant action, offering protection against seizures in animal models, which could be beneficial for the treatment of epilepsy6.
The utility of benzenesulfonamide derivatives extends to radioprotection. One compound exhibited in vivo radioprotective activity against γ-irradiation in mice, suggesting its potential as a radioprotective agent9.
The mechanism of action of benzenesulfonamide derivatives often involves the inhibition of enzymes that are crucial for cellular processes. For instance, carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide. Inhibition of CAs can lead to various therapeutic effects, such as diuretic, anticonvulsant, and anticancer activities. Some derivatives exhibit selective inhibition of specific CA isoforms, which is advantageous for targeting certain diseases. For example, compounds that selectively inhibit CA IX and XII show potential in cancer therapy due to the expression of these isoforms in tumor cells7. Additionally, benzenesulfonamide derivatives have been reported to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in the pathophysiology of Alzheimer's disease, suggesting their potential as multifunctional agents for treatment2.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6